1-(1,3-Thiazol-4-yl)butan-1-amine
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Overview
Description
1-(1,3-Thiazol-4-yl)butan-1-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
One common synthetic route involves the reaction of α-haloketones with thiourea to form the thiazole ring, followed by subsequent functionalization to introduce the butan-1-amine group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
1-(1,3-Thiazol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1,3-Thiazol-4-yl)butan-1-amine can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent used in the treatment of certain types of cancer.
Compared to these compounds, this compound may exhibit different biological activities or improved efficacy in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H12N2S |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C7H12N2S/c1-2-3-6(8)7-4-10-5-9-7/h4-6H,2-3,8H2,1H3 |
InChI Key |
OPCAOYLOBMVPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CSC=N1)N |
Origin of Product |
United States |
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